An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-chlorobenzamide
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chlorobenzamide is a halogenated aromatic amide that serves as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds. Its structure, featuring an amino group and a chlorine atom on the benzamide backbone, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of 2-Amino-5-chlorobenzamide, with a focus on data and methodologies pertinent to research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Amino-5-chlorobenzamide are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O | [1][2] |
| Molecular Weight | 170.60 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 169-173 °C | [3] |
| Solubility | Soluble in acetone | [3][4] |
| CAS Number | 5202-85-7 | [1][2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-Amino-5-chlorobenzamide.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-5-chlorobenzamide exhibits characteristic peaks corresponding to its functional groups. The spectrum, typically run as a KBr disc, shows absorptions for N-H stretching of the primary amine and amide, C=O stretching of the amide, and C-Cl stretching.[5]
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of 2-Amino-5-chlorobenzamide. The electron ionization (EI) mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data provide detailed information about the structure of the molecule. While specific spectral data can vary based on the solvent and instrument used, the proton NMR spectrum will show distinct signals for the aromatic protons and the amine and amide protons.
Experimental Protocols
Several methods for the synthesis of 2-Amino-5-chlorobenzamide have been reported. Below are detailed experimental protocols for two common synthetic routes.
Synthesis from 2-Amino-5-chlorobenzonitrile
This method involves the hydration of the nitrile group to an amide.
Experimental Protocol:
A detailed protocol for this specific transformation was not found in the provided search results. General methods for nitrile hydrolysis could be applied, typically involving acidic or basic conditions.
Synthesis from 2-Amino-5-chlorobenzoic Acid
This route involves the conversion of the carboxylic acid to an amide.
Experimental Protocol:
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Acid Chloride Formation: 2-Amino-5-chlorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride. The reaction is typically carried out in an inert solvent.
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Amination: The resulting acid chloride is then reacted with ammonia to form the desired amide, 2-Amino-5-chlorobenzamide. This step is usually performed at low temperatures to control the reaction's exothermicity.
Synthesis via Chlorination of 2-Aminobenzamide
This method involves the direct chlorination of 2-aminobenzamide.
Experimental Protocol:
A detailed protocol for this specific transformation was not found in the provided search results.
Biological Activity and Signaling Pathways
While 2-Amino-5-chlorobenzamide itself is primarily an intermediate, its derivatives have shown significant biological activity, particularly in the context of cancer therapy.
Derivatives of 2-aminobenzamide are known to act as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, which in turn results in the relaxation of chromatin structure and the altered transcription of genes involved in cell cycle progression and apoptosis.
The general mechanism of action for 2-aminobenzamide-based HDAC inhibitors can be conceptualized as follows:
Caption: Mechanism of Action for 2-Aminobenzamide Derivatives as HDAC Inhibitors.
Studies on N-(2-amino-5-chlorobenzoyl)benzamidoxime, a derivative of 2-Amino-5-chlorobenzamide, have demonstrated its ability to inhibit the growth of human leukemia cells. The compound was found to induce a transient cell-cycle delay at lower concentrations and cell death at higher concentrations, suggesting an apoptotic mechanism.
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 2-Amino-5-chlorobenzamide.
Caption: General Synthesis Workflow for 2-Amino-5-chlorobenzamide.
Conclusion
2-Amino-5-chlorobenzamide is a valuable building block in medicinal chemistry and organic synthesis. Its chemical properties are well-defined, and various synthetic routes are available for its preparation. While the biological activity of the parent compound is not extensively documented, its derivatives, particularly as HDAC inhibitors, show significant promise in the development of novel anticancer agents. Further research into the specific biological targets and signaling pathways of 2-Amino-5-chlorobenzamide and its analogs is warranted to fully exploit their therapeutic potential.
References
- 1. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cell cycle progression of human pancreatic carcinoma cells in vitro by L-(alpha S, 5S)-alpha-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid, Acivicin (NSC 163501) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
- 5. Cell cycle control as a basis for cancer chemoprevention through dietary agents - PMC [pmc.ncbi.nlm.nih.gov]



